molecular formula C10H8FNO3 B2774269 (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid CAS No. 63539-50-4

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid

Cat. No. B2774269
CAS RN: 63539-50-4
M. Wt: 209.176
InChI Key: NVKBZXHSDUVZDI-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid” is a complex organic molecule. It likely contains a fluoroaniline group, which is an aniline molecule (a derivative of ammonia in which one hydrogen atom has been replaced by an aromatic group) that is further substituted with a fluorine atom .

Scientific Research Applications

Synthesis of Key Intermediates

The compound (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid serves as a precursor in the synthesis of various organic molecules. A notable application involves its role in the manufacturing of 2-Fluoro-4-bromobiphenyl , a key intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory drug. Despite the challenges in synthesizing 2-Fluoro-4-bromobiphenyl due to the high costs and toxic nature of required reagents, practical methods have been developed to prepare this compound on a pilot scale, highlighting the importance of this compound in pharmaceutical manufacturing (Qiu et al., 2009).

Fluorescent Chemosensors

Another significant application is in the development of fluorescent chemosensors for detecting a wide range of analytes. The structure of this compound derivatives allows for high selectivity and sensitivity in chemosensors. These sensors can detect metal ions, anions, neutral molecules, and pH changes, showcasing the compound's versatility in environmental monitoring and diagnostic applications (Roy, 2021).

Environmental Remediation

Research into the oxidation of enargite (Cu3AsS4) has also utilized derivatives of this compound. Enargite is a mineral of environmental concern due to its potential to release arsenic. Studies on its oxidation processes contribute to the development of safer and more effective methods for the remediation of arsenic-contaminated environments, although the direct application of this compound in these processes requires further exploration (Lattanzi et al., 2008).

Analysis of Environmental Pollutants

The compound also plays a role in the analysis of emerging pollutants , such as per- and polyfluoroalkyl substances (PFAS), in environmental samples. Advances in analytical methods have enabled the detection and quantification of ether-PFAS, with this compound derivatives potentially contributing to the development of more sensitive and selective analytical techniques (Munoz et al., 2019).

properties

IUPAC Name

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKBZXHSDUVZDI-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.